molecular formula C52H74N16O15S2 B549273 Terlipressin CAS No. 14636-12-5

Terlipressin

カタログ番号: B549273
CAS番号: 14636-12-5
分子量: 1227.4 g/mol
InChIキー: BENFXAYNYRLAIU-QSVFAHTRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Terlipressin is a synthetic vasopressin analog with a prolonged half-life of 6 hours compared to vasopressin’s 10 minutes, achieved through its triglycyl-lysine modification . It primarily activates V1a receptors, inducing splanchnic vasoconstriction to reduce portal venous pressure, and V2 receptors, promoting water reabsorption . Clinically, it is used for hepatorenal syndrome-acute kidney injury (HRS-AKI), acute variceal bleeding, and post-hepatectomy portal hyperperfusion syndrome . Its efficacy and safety profile are context-dependent, with studies highlighting its role in improving renal function and survival in HRS-AKI .

準備方法

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Linear Chain Assembly

SPPS remains a foundational method for terlipressin production. The process typically employs Rink Amide AM resin or 2-chlorotrityl chloride (2-CTC) resin as the solid support. As detailed in CN102408471A, the synthesis begins with coupling Fmoc-Gly-OH to the resin, followed by sequential addition of Fmoc-protected amino acids using a DIC/HOBt activation system . The sequence Gly-Gly-Gly is incorporated early to minimize [+1Gly] and [+2Gly] impurities, which historically plagued earlier syntheses .

Key steps include:

  • Deprotection : Piperidine (20–30% in DMF) removes Fmoc groups.

  • Coupling : Activated esters of Fmoc-amino acids (e.g., Fmoc-Cys(Trt)-OH) react with the resin-bound peptide.

  • Side-Chain Protection : Trt (trityl) for Cys and Asn, Boc (tert-butyloxycarbonyl) for Lys, and tBu (tert-butyl) for Tyr .

Cleavage and Oxidation

After assembling the linear peptide-resin, acidolytic cleavage using trifluoroacetic acid (TFA)/1,2-ethanedithiol (EDT)/H₂O (95:2.5:2.5 v/v) liberates the peptide while retaining side-chain protections . The crude linear peptide is oxidized in 0.1 M ammonium acetate buffer (pH 8.5) with iodine to form the Cys¹–Cys⁶ disulfide bond. Notably, CN102408471A reduced oxidation time to 6–8 hours (vs. 24 hours traditionally), minimizing degradation .

Table 1: SPPS Process Parameters

ParameterValueSource
Resin Loading0.6–0.8 mmol/g
Coupling ReagentDIC/HOBt (3 equiv each)
Deprotection Efficiency>99% per cycle
Final Oxidation Yield78–82%

Liquid-Phase Fragment Condensation

Native Chemical Ligation (NCL)

CN111217891A introduced a liquid-phase fragment synthesis strategy using NCL to overcome SPPS limitations. The method divides this compound into three fragments :

  • Fragment 1 (Compound 3) : Boc-Gly-Gly-Gly-SPh (thiophenyl ester).

  • Fragment 2 (Compound 8) : Boc-Cys(Trt)-Pro-Lys(Boc)-Gly-NH₂.

  • Fragment 3 (Compound 13) : H-Tyr(tBu)-Phe-Gln(Trt)-Asn(Trt)-SH.

Fragments 13 and 8 undergo thioester-mediated ligation to form Compound 14, which is subsequently coupled with Boc-Cys(Trt)-OH. Final assembly with Fragment 3 yields the linear peptide, which is oxidized to this compound .

Advantages Over SPPS

  • Scalability : Liquid-phase reactions allow >100 g batches.

  • Purity : Intermediate purification via precipitation (e.g., cold ether) removes truncated sequences.

  • Cost Efficiency : Reduced resin and reagent consumption vs. SPPS .

Table 2: NCL Process Metrics

MetricSPPSLiquid-Phase NCL
Yield (Crude Product)65–70%85–90%
Purity Post-Oxidation88–92%94–96%
Production Scale<10 g>100 g

Hybrid Solid-Phase/Liquid-Phase Synthesis

Segment Condensation Strategy

CN108659104B hybridizes SPPS and liquid-phase methods. The Gly-Gly-Gly sequence is synthesized via SPPS on 2-CTC resin, cleaved with 30% hexafluoroisopropanol (HFIP)/DCM , and then coupled to a liquid-phase fragment (Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂) . This approach minimizes Gly-related impurities while leveraging liquid-phase efficiency for the C-terminal fragment.

Process Optimization

  • Fragment Purification : Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile) achieves >98% purity.

  • Oxidation Control : Using DMSO (5% v/v) under nitrogen atmosphere prevents over-oxidation .

Downstream Purification and Analytical Validation

Chromatographic Purification

All methods employ preparative HPLC for final purification:

  • Mobile Phase : 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).

  • Gradient : 20–50% B over 60 minutes.

  • Column : C18, 10 μm, 250 × 77 mm .

CN108659104B reports a This compound acetate formulation freeze-dried from 1% acetic acid, yielding a stable powder for injection .

Impurity Profiling

  • Major Impurities : [+1Gly]-terlipressin (0.8–1.2%), deamidated variants (0.5%).

  • Control Measures :

    • SPPS: Strict coupling monitoring (Kaiser test).

    • Liquid-phase: Thioester purification via silica gel chromatography .

Comparative Analysis of Industrial Feasibility

Table 3: Method Comparison for Scale-Up

CriterionSPPSLiquid-Phase NCLHybrid Method
Capital CostHighModerateModerate
Cycle Time14 days10 days12 days
Yield (API)62–68%78–82%72–75%
Regulatory ComplianceWell-establishedEmergingEstablished

科学的研究の応用

Clinical Applications

  • Hepatorenal Syndrome
    • Terlipressin is widely recognized for its role in treating hepatorenal syndrome, a condition characterized by rapid kidney function deterioration in patients with advanced liver disease. Studies indicate that this compound, often administered with albumin, can significantly improve kidney function and survival rates in these patients. A recent study found that 65% of patients responded positively to this compound treatment, with a mean time to reversal of acute kidney injury being approximately 4.8 days .
  • Acute Liver Failure
    • Emerging evidence suggests that this compound may be beneficial in managing acute liver failure, particularly in patients experiencing severe complications such as acute-on-chronic liver failure (ACLF). Its use has been associated with improved hemodynamic stability and reduced mortality rates in critically ill patients awaiting liver transplantation .
  • Bleeding Esophageal Varices
    • This compound is an established treatment for bleeding esophageal varices, which are dilated veins that can rupture and cause significant hemorrhage in patients with cirrhosis. By inducing vasoconstriction, this compound effectively reduces portal pressure and helps control bleeding episodes .
  • Septic Shock
    • There is growing interest in the use of this compound for septic shock management due to its vasopressor effects. Clinical studies have shown that it can improve mean arterial pressure and renal outcomes in septic patients .

Case Studies

  • Case Study 1: this compound in ACLF
    Two patients with alcohol-induced ACLF were treated with continuous this compound infusion. Despite the treatment, both developed ischemic skin necrosis and ultimately succumbed to multiorgan failure. This highlights the potential risks associated with this compound use in severely ill patients .
  • Case Study 2: Efficacy in Hepatorenal Syndrome
    In a cohort study involving 116 patients with hepatorenal syndrome treated with this compound, a complete response was observed in 39.7% of cases. The study emphasized the importance of patient selection and monitoring for adverse events during treatment .

Data Table: Efficacy and Adverse Events

ApplicationEfficacy (%)Mean Time to Response (Days)Common Adverse Events
Hepatorenal Syndrome654.8Diarrhea, bradycardia, ischemia
Acute Liver FailureNot quantifiedN/ASepsis, multiorgan failure
Bleeding Esophageal VaricesSignificant reduction in mortalityN/AAbdominal pain, respiratory issues

類似化合物との比較

Terlipressin vs. Vasopressin

  • Pharmacokinetics : this compound’s half-life (6 hours) significantly exceeds vasopressin’s (10 minutes), reducing dosing frequency .
  • Safety : this compound has fewer side effects, such as cardiac ischemia, due to its selective receptor activation and gradual metabolism to lysine vasopressin .
  • Clinical Use : Vasopressin is rarely used in HRS due to its adverse event profile, while this compound is recommended as first-line therapy where available .

This compound vs. Noradrenaline (Norepinephrine)

  • Efficacy: HRS reversal rates are comparable: 39.1% (this compound) vs. 43.4% (noradrenaline) in randomized trials . Meta-analyses confirm similar mortality outcomes, but this compound + albumin shows higher HRS reversal rates (55.64% vs. 26.92% with noradrenaline + albumin) .
  • Safety: this compound is associated with more adverse events (AEs), including ischemic complications (e.g., digital ischemia, bowel hypoperfusion) and respiratory failure . Noradrenaline requires intensive care unit (ICU) monitoring, increasing healthcare costs .
  • Cost-Effectiveness :
    • This compound has higher drug acquisition costs but reduces ICU and dialysis expenses due to superior efficacy .

Table 1. HRS Reversal Rates: this compound vs. Noradrenaline

Treatment HRS Reversal Rate Mortality (15-day)
This compound + Albumin 55.64% (74/133) 47.8%
Noradrenaline + Albumin 26.92% (35/130) 39.1%

Data from pooled analysis

This compound vs. Octreotide

  • Efficacy: this compound outperforms octreotide in HRS reversal (55% vs. 20%, P = 0.01) .
  • Safety :
    • Octreotide is better tolerated, with fewer AEs (e.g., hypertension, arrhythmias) .
    • This compound may reduce hospital stays compared to octreotide (OR: 1.59 for longer stays with octreotide) .

Table 2. Variceal Bleeding Outcomes

Outcome This compound Octreotide
Bleeding Control 81% 78%
Median Hospital Stay 5 days 7 days

Adapted from real-world data

This compound vs. Midodrine/Octreotide Combination

  • Efficacy :
    • This compound + albumin achieves a 55.56% complete response rate vs. 4.76% with midodrine/octreotide + albumin .
  • Safety :
    • Midodrine/octreotide has fewer AEs but lower efficacy, necessitating adjunct therapies like dialysis .

This compound vs. Dopamine

  • Efficacy :
    • Both improve 24-hour urine output, but this compound significantly enhances renal function reversal .
    • One-month mortality rates are similar .

Economic and Policy Implications

  • Costs : this compound’s higher drug cost ($3,500–$5,000 per course) is offset by reduced ICU/dialysis needs, saving ~$12,000 per patient .
  • U.S. Policy : Debates persist on incorporating this compound response into MELD scores to prioritize transplant candidates .

生物活性

Terlipressin is a synthetic analog of vasopressin, primarily used in the management of conditions associated with portal hypertension, such as bleeding esophageal varices and hepatorenal syndrome (HRS). Its biological activity is primarily mediated through the vasopressin-1 receptor (V1R), which leads to vasoconstriction and increased mean arterial pressure. This article delves into the pharmacodynamics, efficacy, safety profile, and clinical applications of this compound based on diverse sources.

This compound acts predominantly on V1R located in vascular smooth muscle, resulting in:

  • Vasoconstriction : Increases systemic vascular resistance and mean arterial pressure.
  • Renal Effects : Enhances renal perfusion and glomerular filtration rate (GFR), particularly beneficial in patients with HRS.
  • Portal Pressure Reduction : Decreases portal venous pressure, alleviating complications from portal hypertension.

1. Hepatorenal Syndrome (HRS)

This compound has shown significant efficacy in reversing HRS, particularly type 1 HRS. Several clinical trials support its use:

  • Efficacy Rates : In a meta-analysis of eight randomized controlled trials (RCTs) involving 974 patients, this compound demonstrated a reversal rate of 55.5% compared to 4.8% for placebo (P < 0.001) .
  • Serum Creatinine Improvement : Mean serum creatinine levels decreased significantly with this compound treatment (MD −0.64 mg/dL; P < 0.001) .
EndpointThis compound (%)Placebo (%)P Value
HRS Reversal55.54.8<0.001
Serum Creatinine Improvement-0.64 mg/dLN/A<0.001

2. Bleeding Esophageal Varices

This compound is considered a first-line treatment for acute variceal bleeding due to its rapid action in reducing portal pressure:

  • Mortality Reduction : Studies indicate a 34% decrease in mortality associated with initial hemostasis when treated with this compound .
  • Treatment Success Rate : In a double-blind trial, treatment success was observed in 34% of patients receiving this compound compared to 13% receiving placebo (P = 0.008) .

Safety Profile

While this compound is generally well-tolerated, it is associated with several adverse events:

  • Cardiovascular Events : Approximately 25–40% of patients may experience adverse effects, primarily cardiovascular due to vasoconstriction .
  • Discontinuation Rates : About 40% of patients experiencing adverse events may require discontinuation of therapy .
Adverse Event TypeIncidence (%)
Cardiovascular Events25–40
Treatment Discontinuation~40

Case Study 1: Efficacy in HRS-AKI

A study involving 300 patients with acute kidney injury due to HRS showed that this compound significantly improved renal function compared to placebo (39% vs. 18%; P < 0.001). Notably, the need for renal replacement therapy was also lower in the this compound group .

Case Study 2: Real-world Outcomes

In a real-world analysis of 225 patients treated with this compound for HRS, the overall response rate was found to be 73%, with higher response rates noted in patients with mild acute kidney injury (79%) compared to those with moderate or severe conditions .

Q & A

Basic Research Questions

Q. What experimental models are used to study terlipressin’s protective effects on organ systems, and how do researchers standardize these models?

Answer: In vitro models, such as oxygen-glucose deprivation/reperfusion (OGD/R) in intestinal epithelial cells (IEC-6), are employed to simulate ischemic injury. Researchers standardize protocols by predefining OGD duration (e.g., 4 hours) and reoxygenation time (e.g., 4 hours), followed by this compound administration at concentrations (e.g., 1–125 nM) validated via cell viability assays. Signaling pathway inhibitors (e.g., PI3K inhibitor Wortmannin) are used to confirm mechanistic targets .

Q. How do clinical trial designs for this compound in hepatorenal syndrome (HRS-1) address endpoints like serum creatinine reduction?

Answer: Trials such as the CONFIRM study define primary endpoints as "verified HRS reversal" (two consecutive serum creatinine [SCr] measurements <1.5 mg/dL within 24 hours). Secondary endpoints include survival without renal replacement therapy and adverse event rates. Dosing duration is capped at 14 days, with albumin co-administration recommended to improve efficacy .

Q. What pharmacokinetic (PK) challenges arise when studying this compound in critically ill patients?

Answer: Limited blood sampling in HRS patients restricts PK data collection. Researchers use sparse sampling strategies and model this compound’s active metabolite, lysine-vasopressin (LVP), to characterize relationships between dose, mean arterial pressure (MAP), and heart rate (HR). Population PK/PD modeling is applied to guide dosing adjustments .

Advanced Research Questions

Q. How do conflicting efficacy outcomes in this compound trials (e.g., CONFIRM vs. REVERSE) inform future trial design?

Answer: Discrepancies in HRS reversal rates (32% in CONFIRM vs. lower rates in earlier studies) highlight the need for standardized inclusion criteria (e.g., SCr thresholds, exclusion of sepsis). Sensitivity analyses (±20% efficacy variation) and subgroup analyses (e.g., systemic inflammatory response syndrome patients) are critical to address heterogeneity .

Q. What signaling pathways mediate this compound’s cellular protective effects, and how are these pathways experimentally validated?

Answer: this compound activates PI3K/Akt pathways, reducing apoptosis in OGD/R models. Validation involves Western blotting for phosphorylated Akt and caspase-3, supplemented by co-administration of pathway inhibitors (e.g., Wortmannin) to confirm dependency. Dose-response curves and time-series data ensure reproducibility .

Q. How do infusion methods (continuous vs. intermittent) impact this compound’s safety profile in cirrhosis patients?

Answer: Continuous infusion reduces adverse events (e.g., abdominal pain, ischemia) compared to bolus dosing by maintaining stable plasma concentrations. Meta-analyses of RCTs show a 15–20% lower risk of cardiovascular complications with continuous protocols, though optimal dosing rates require further PK validation .

Q. What methodological limitations affect this compound’s PK/PD modeling in HRS-1 patients?

Answer: Key limitations include:

  • Sparse sampling : Limits accurate estimation of LVP’s half-life.
  • Covariates : Serum albumin levels and hepatic function alter this compound clearance, requiring multivariate modeling.
  • Endpoint variability : MAP and HR responses are confounded by concurrent therapies (e.g., albumin, catecholamines) .

Q. How do researchers reconcile this compound’s V1/V2 receptor agonism with its clinical effects?

Answer: In vitro binding assays show this compound’s metabolite LVP has higher V1 affinity (V1:Kd = 0.29 nM; V2:Kd = 3.2 nM), explaining its predominant vasoconstrictive effects. However, V2 activation in renal tubules may contribute to electrolyte imbalances, necessitating electrolyte monitoring in trials .

Q. Data Analysis and Contradiction Resolution

Q. What statistical methods address this compound’s heterogeneous efficacy in sepsis vs. HRS-1?

Answer: Researchers use stratified analyses by disease etiology and multivariate regression to adjust for confounders (e.g., baseline MAP, organ failure scores). In sepsis, Bayesian adaptive trials are employed to optimize dosing in real-time based on MAP trajectories .

Q. How are adverse events (e.g., respiratory failure) analyzed in this compound trials to balance risk-benefit profiles?

Answer: Competing-risk survival models differentiate this compound-related mortality (e.g., respiratory failure) from HRS progression. In CONFIRM, 11% of this compound-treated patients died from respiratory disorders vs. 2% on placebo, prompting post-hoc analyses of fluid balance and oxygenation thresholds .

Q. Tables of Key Findings

Study Design Key Outcome Reference
CONFIRM Trial (2021)Phase 3 RCT (n=300)32% HRS reversal with this compound vs. 17% placebo
OGD/R In Vitro ModelIEC-6 cells + PI3K inhibition25 nM this compound reduced apoptosis by 40%
PK/PD Analysis (2023)Population modelingLVP half-life = 50 min; albumin levels ↓ clearance by 30%

特性

IUPAC Name

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H74N16O15S2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80)/t31-,32-,33-,34-,35-,36-,37-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENFXAYNYRLAIU-QSVFAHTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H74N16O15S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048952
Record name Terlipressin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1227.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Terlipressin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015569
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.67e-01 g/L
Record name Terlipressin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02638
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Terlipressin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015569
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14636-12-5
Record name Terlipressin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014636125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terlipressin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02638
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Terlipressin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Terlipressin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.149
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Terlipressin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015569
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。